

## Rebamipide vs. Sucralfate for Chronic Erosive Gastritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **rebamipide** and sucralfate for the treatment of chronic erosive gastritis, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting these findings.

#### **Mechanisms of Action**

Both **rebamipide** and sucralfate are gastroprotective agents, but they employ different primary mechanisms to protect the gastric mucosa and promote healing.

#### Rebamipide: A Multifaceted Mucosal Protector

**Rebamipide** enhances the physiological defense mechanisms of the gastric mucosa through several pathways.[1][2] It stimulates the synthesis of prostaglandins (PGs), particularly PGE2, which in turn increases mucus and bicarbonate secretion.[1][3] **Rebamipide** also functions as an antioxidant by scavenging reactive oxygen species (ROS), thereby reducing oxidative stress and mucosal injury.[1][3] Furthermore, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and interleukins.[1] **Rebamipide** also promotes the healing of gastric erosions by stimulating the proliferation and migration of gastric epithelial cells and increasing the expression of growth factors such as epidermal growth factor (EGF) and its receptor.[4]





Click to download full resolution via product page

**Caption: Rebamipide**'s multifaceted mechanism of action.

## Sucralfate: A Site-Protective Barrier with Secondary Effects

Sucralfate's primary mechanism is the formation of a physical barrier over the eroded mucosa. [3][5][6] In the acidic environment of the stomach (pH < 4), sucralfate polymerizes to form a



viscous, sticky gel that adheres to the proteinaceous exudate at the erosion site.[7] This barrier protects the underlying tissue from the damaging effects of acid, pepsin, and bile salts.[5][6] While its main action is physical, sucralfate also has secondary cytoprotective effects. It can stimulate the local production of prostaglandins and epidermal growth factor, contributing to mucosal defense and repair.[5][7] It also adsorbs pepsin and bile salts, further reducing their injurious potential.[5][6]



Click to download full resolution via product page

**Caption:** Sucralfate's primary and secondary mechanisms.

#### **Comparative Efficacy in Chronic Erosive Gastritis**

Clinical trials have directly compared the efficacy of **rebamipide** and sucralfate in patients with chronic erosive gastritis. The most notable is the STARS (Sucralfate and **Rebamipide** in Erosive Gastritis) study, a randomized, multicenter trial.

#### **Endoscopic Healing and Inflammation**

The STARS study demonstrated that **rebamipide** had a stronger suppressive effect on mucosal inflammation than sucralfate. After 8 weeks of treatment, the endoscopic inflammation score in the **rebamipide** group decreased more significantly than in the sucralfate group.[5][8]



| Outcome                                         | Rebamipide  | Sucralfate                | p-value                | Study              |
|-------------------------------------------------|-------------|---------------------------|------------------------|--------------------|
| Endoscopic<br>Inflammation<br>Score (Baseline)  | 2.65 ± 0.09 | -                         | -                      | STARS[5][8]        |
| Endoscopic<br>Inflammation<br>Score (8 weeks)   | 0.60 ± 0.10 | Lower efficacy            | < 0.001 vs<br>baseline | STARS[5][8]        |
| Improvement in Endoscopic & Histologic Features | -           | Superior to<br>Ranitidine | < 0.02 & < 0.001       | Guslandi et al.[9] |

#### **Symptom Improvement**

In the same study, **rebamipide** was also more effective in improving clinical symptoms. The accumulated symptom score in the **rebamipide** group showed a greater reduction after 8 weeks compared to the sucralfate group.[5][8]

| Outcome                               | Rebamipide  | Sucralfate          | p-value               | Study              |
|---------------------------------------|-------------|---------------------|-----------------------|--------------------|
| Accumulated Symptom Score (Baseline)  | 5.54 ± 0.97 | -                   | -                     | STARS[5][8]        |
| Accumulated Symptom Score (8 weeks)   | 0.80 ± 0.47 | Less<br>improvement | < 0.001 vs<br>control | STARS[5][8]        |
| Symptom-Free<br>Patients (8<br>weeks) | -           | 77.6%               | NS vs Ranitidine      | Guslandi et al.[9] |

#### **Biomarker Modulation**

The STARS study also investigated the effect of both drugs on biomarkers of mucosal protection and damage. **Rebamipide** significantly increased the mucosal content of



Prostaglandin E2 (PGE2), a key gastroprotective factor, compared to sucralfate.[8][10] Both drugs significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress. [8][10]

| Biomarker   | Rebamipide<br>(Baseline vs. 8<br>weeks) | Sucralfate (8<br>weeks)    | p-value | Study        |
|-------------|-----------------------------------------|----------------------------|---------|--------------|
| PGE2 (pg/g) | 225.4 ± 18.3 vs.<br>266.7 ± 14.7        | No significant improvement | < 0.01  | STARS[8][10] |
| MDA         | Significantly depressed                 | Significantly depressed    | -       | STARS[8][10] |

#### Safety and Tolerability

Both **rebamipide** and sucralfate are generally well-tolerated.

- Rebamipide: Adverse drug reactions are rare and usually mild, with the most common being
  gastrointestinal symptoms like constipation, bloating, diarrhea, and nausea.[2] Minor
  changes in liver enzymes and blood cell counts have been observed in some cases.[2]
  Hypersensitivity reactions are rare.[2]
- Sucralfate: The most common side effect is constipation.[7] Since it is minimally absorbed, systemic side effects are uncommon. However, caution is advised in patients with renal impairment due to the potential for aluminum accumulation.

One study noted that **rebamipide** was better tolerated than sucralfate.[2]

# Experimental Protocols The STARS Study: A Randomized, Sucralfate-Controlled Multicenter Trial

Objective: To investigate the effects of rebamipide on symptoms, histology, endogenous
prostaglandins, and mucosal oxygen free radicals in patients with chronic erosive gastritis,
using sucralfate as a control.[8]







- Study Design: A randomized, multicenter trial with a 3:1 allocation ratio
   (rebamipide:sucralfate).[5]
- Participants: 453 patients with endoscopically confirmed chronic erosive gastritis from 11 hospitals.[5]
- Interventions:
  - Rebamipide group: 100 mg three times daily for 8 weeks.[5]
  - Sucralfate group: 1.0 g three times daily for 8 weeks.[5]
- Assessments:
  - Symptom scores and endoscopic inflammation scores were evaluated at baseline and after 8 weeks.[5]
  - Mucosal biopsies were taken to measure PGE2 and MDA concentrations.[8]
  - The influence of Helicobacter pylori infection was also assessed.[8]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 3. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 4. wjgnet.com [wjgnet.com]
- 5. Anti-inflammatory effects of rebamipide according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sucralfate? [synapse.patsnap.com]
- 8. Anti-inflammatory Effects of Rebamipide According to Helicobacter pylori Status in Patients with Chronic Erosive Gastritis: A Randomized Sucralfate-Controlled Multicenter Trial in China—STARS Study | Semantic Scholar [semanticscholar.org]
- 9. Comparison of sucralfate and ranitidine in the treatment of chronic nonerosive gastritis. A randomized, multicenter trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rebamipide vs. Sucralfate for Chronic Erosive Gastritis:
   A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679244#rebamipide-versus-sucralfate-for-treating-chronic-erosive-gastritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com